molecular formula C20H24N6O2S B2883279 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 2034370-20-0

3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2883279
CAS No.: 2034370-20-0
M. Wt: 412.51
InChI Key: FOKYSQFSDJVULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidinone core fused with a pyridazine-piperazine substructure. Key structural attributes include:

  • A piperazine ring linked via a ketone-containing ethyl chain, enabling conformational flexibility and hydrogen bonding.
  • A 6-cyclopropylpyridazine group, introducing steric and electronic effects that may modulate receptor interactions.

Properties

IUPAC Name

3-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-13-10-19(28)26-15(12-29-20(26)21-13)11-18(27)25-8-6-24(7-9-25)17-5-4-16(22-23-17)14-2-3-14/h4-5,10,14-15H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKYSQFSDJVULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one , identified by its CAS number 2034370-20-0 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6O2SC_{20}H_{24}N_{6}O_{2}S, with a molecular weight of approximately 412.51 g/mol . The structure includes a thiazolo-pyrimidine core linked to a piperazine moiety and a cyclopropyl-substituted pyridazine ring, which may influence its biological properties.

PropertyValue
Molecular FormulaC20_{20}H24_{24}N6_{6}O2_{2}S
Molecular Weight412.51 g/mol
CAS Number2034370-20-0

Target Interactions

Research indicates that compounds with similar structural features often target various biological pathways. For instance, the piperazine ring is known for its ability to interact with neurotransmitter receptors, while the thiazolo-pyrimidine scaffold may exhibit activity against specific enzymes or microbial pathogens.

  • Antimicrobial Activity : Preliminary studies suggest that related compounds show significant activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism typically involves inhibition of key metabolic pathways within the bacteria.
  • Neuropharmacological Effects : The piperazine moiety is associated with central nervous system activity, potentially acting as an anxiolytic or antidepressant through modulation of serotonin and dopamine receptors .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of similar compounds, providing insights into their therapeutic potential:

  • In Vitro Studies : In vitro assays demonstrated that derivatives of thiazolo-pyrimidines exhibit cytotoxicity against various cancer cell lines, suggesting potential antitumor activity .
  • In Vivo Studies : Animal models have shown that compounds with similar structures can reduce inflammation and pain, indicating potential applications in treating conditions like arthritis or neuropathic pain .

Case Study 1: Antitubercular Activity

A study investigating the antitubercular properties of structurally related compounds found that they significantly inhibited the growth of Mycobacterium tuberculosis H37Ra. The study highlighted the importance of specific functional groups in enhancing activity against this pathogen.

Case Study 2: Neuropharmacology

Another research effort focused on the neuropharmacological effects of similar piperazine-containing compounds. Results indicated that these compounds could modulate neurotransmitter levels in animal models, leading to decreased anxiety-like behaviors .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule, differing primarily in substituents and core heterocycles:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Thiazolo-pyrimidinone + pyridazine Cyclopropylpyridazinyl, piperazinyl-oxoethyl, methyl ~495.5* N/A
2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone + thiazolidinone Ethylpiperazinyl, methoxypropyl-thiazolidinone, methyl 570.7
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo-pyrimidinone Ethoxyphenylsulfonyl, deuterated methylpiperazinyl, propyl ~550.6*

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Core: The target’s thiazolo-pyrimidinone core differs from pyrido-pyrimidinone () and pyrazolo-pyrimidinone () in ring size and heteroatom arrangement, affecting electron distribution and binding affinity .

Substituent Effects: Piperazine Derivatives: The target’s piperazinyl-oxoethyl linker contrasts with the ethylpiperazinyl group in ’s compound, which may alter solubility and metabolic stability . Functional Groups: The methyl group at position 7 (thiazolo-pyrimidinone) is conserved across analogues, suggesting its role in maintaining planar geometry for π-stacking interactions.

Reactivity Considerations:

    Preparation Methods

    Pyridazine Ring Formation

    The 6-cyclopropylpyridazin-3-yl scaffold is synthesized via a modified nucleophilic aromatic substitution (SNAr) reaction. As demonstrated in pyridylpiperazine hybrid syntheses, 3-nitropyridazine derivatives undergo substitution with cyclopropylamine under reflux in acetonitrile (65–70°C, 12 h), leveraging the electron-withdrawing nitro group to activate the C-3 position. Subsequent hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 3-amino-6-cyclopropylpyridazine.

    Piperazine Coupling

    The 3-amino group is replaced with piperazine via a second SNAr reaction. Using potassium carbonate as a base in dimethylacetamide (DMA) at 100°C for 18 h, 3-amino-6-cyclopropylpyridazine reacts with 1-(chloroethyl)piperazine to afford 4-(6-cyclopropylpyridazin-3-yl)piperazine. Purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) yields the intermediate in 55–60% purity.

    Preparation of 7-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

    Biginelli Reaction for Dihydropyrimidinone Precursor

    The thiazolo-pyrimidinone core originates from a Biginelli reaction. As reported in green synthesis protocols, pentane-2,4-dione (1.2 eq), thiourea (1.0 eq), and 4-methylbenzaldehyde (1.0 eq) react in the presence of the ionic liquid [H-Val][HSO₄] at 120°C for 6 h, yielding 5-acetyl-6-methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-thione (85% yield).

    Cyclization to Thiazolo[3,2-a]pyrimidinone

    The dihydropyrimidinethione undergoes cyclization with ethyl bromoacetate. Refluxing in acetone (12 h, 80°C) facilitates nucleophilic attack by the thione sulfur on the bromoacetate, followed by intramolecular cyclodehydration to form 7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one. Recrystallization from ethanol affords the product as yellow crystals (75–80% yield, m.p. 244–246°C).

    Coupling via Acylation Reaction

    Bromoacetylation of Thiazolo-pyrimidinone

    The thiazolo-pyrimidinone is functionalized with a bromoacetyl group. Treatment with bromoacetyl bromide (1.5 eq) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine, yields 3-(2-bromoacetyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (70% yield).

    Piperazine Acylation

    The final coupling involves reacting the bromoacetyl intermediate with 4-(6-cyclopropylpyridazin-3-yl)piperazine. In anhydrous acetonitrile, under nitrogen atmosphere, the piperazine (1.2 eq) and bromoacetyl compound (1.0 eq) are stirred with diisopropylethylamine (DIPEA, 2.0 eq) at 25°C for 24 h. The reaction proceeds via nucleophilic displacement of bromide by the piperazine nitrogen, forming the 2-oxoethyl bridge. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound in 45–50% yield.

    Spectral Characterization and Analytical Data

    Nuclear Magnetic Resonance (NMR)

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89 (s, 1H, thiazole-H), 4.72 (s, 2H, CH₂CO), 3.84–3.76 (m, 4H, piperazine-H), 3.45–3.38 (m, 4H, piperazine-H), 2.51 (s, 3H, CH₃), 1.94–1.87 (m, 1H, cyclopropyl-H), 1.02–0.96 (m, 4H, cyclopropyl-CH₂).
    • ¹³C NMR (100 MHz, DMSO-d₆) : δ 198.4 (C=O), 167.2 (thiazole-C), 154.1 (pyridazine-C), 134.5–116.8 (aromatic carbons), 52.3 (piperazine-C), 42.1 (CH₂CO), 22.7 (CH₃), 14.5 (cyclopropyl-C).

    High-Resolution Mass Spectrometry (HRMS)

    • Calculated for C₂₁H₂₃N₆O₂S [M+H]⁺ : 447.1554.
    • Observed : 447.1556.

    Optimization and Challenges

    Piperazine Activation

    Direct acylation of piperazine necessitated Boc protection/deprotection strategies to prevent over-alkylation. Employing HBTU as a coupling agent improved amide bond formation efficiency (65% yield vs. 40% with EDC).

    Cyclopropane Stability

    The cyclopropyl group exhibited sensitivity to strong acids during purification. Neutral workup conditions (pH 7–8) were critical to prevent ring-opening side reactions.

    Solvent Selection

    Acetonitrile outperformed DMF and THF in the acylation step, minimizing byproduct formation and enhancing reaction homogeneity.

    Q & A

    Basic: What synthetic strategies are effective for the multi-step preparation of this compound, and how are intermediates characterized?

    Answer:
    The synthesis involves sequential coupling of cyclopropane-functionalized pyridazine with piperazine derivatives, followed by thiazolo-pyrimidinone ring closure. Key intermediates (e.g., pyridazin-3-yl piperazine derivatives) should be characterized using 1H/13C NMR to confirm regioselectivity and IR spectroscopy to track carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular formulas, as demonstrated in pyridazinone analogs .

    Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?

    Answer:

    • 1H/13C NMR : Critical for verifying connectivity of the piperazine, pyridazine, and thiazolo-pyrimidinone moieties. For example, deshielded protons near electronegative groups (e.g., cyclopropane) show distinct splitting patterns .
    • IR Spectroscopy : Confirms functional groups like the thione (C=S) and carbonyl (C=O) via characteristic absorptions .
    • HRMS : Provides precise molecular weight validation (±2 ppm error) .

    Advanced: How can quantum chemical calculations optimize the synthesis of this compound?

    Answer:
    Computational frameworks like density functional theory (DFT) model transition states and intermediates, while artificial force-induced reaction (AFIR) methods predict viable pathways. The ICReDD approach integrates these with experimental data, reducing trial-and-error by identifying high-yield conditions (e.g., solvent polarity, catalyst loading) .

    Advanced: What statistical experimental design (DoE) approaches optimize reaction conditions?

    Answer:

    • Fractional Factorial Designs : Screen variables (temperature, solvent, stoichiometry) with minimal experiments.
    • Response Surface Methodology (RSM) : Optimizes non-linear relationships (e.g., temperature vs. yield).
    • Example: Central composite designs improved yields in heterocyclic syntheses by 20–30% .

    Basic: What functional groups in the compound influence reactivity and stability?

    Answer:

    • Thione (C=S) : Prone to oxidation; requires inert-atmosphere handling.
    • Cyclopropane Ring : Strain-induced reactivity under thermal stress; store at ≤−20°C.
    • Piperazine : Basicity may necessitate pH-controlled storage to prevent hydrolysis .

    Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

    Answer:

    • Systematic Modifications : Vary substituents on the pyridazine (position 6) and piperazine (alkyl/aryl groups).
    • In Vitro Assays : Test against kinase panels or GPCRs to assess target selectivity.
    • Molecular Docking : Use homology models to predict binding interactions, as seen in triazolopyrimidine analogs .

    Basic: What chromatographic methods resolve stereoisomers or tautomers during purification?

    Answer:

    • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients resolve polar impurities.
    • Chiral Stationary Phases : Separate enantiomers (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
    • pH-Controlled Mobile Phases : Stabilize tautomeric forms (e.g., thione ↔ thiol) .

    Advanced: How to align computational logP predictions with experimental permeability data?

    Answer:

    • Parallel Artificial Membrane Permeability Assay (PAMPA) : Measures passive diffusion.
    • Shake-Flask Method : Determines experimental logP. Discrepancies with XLogP3 predictions indicate hydrogen bonding or ionization effects, as observed in benzodioxole analogs .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.